Methyl 3-hydroxy-4-methylpentanoate

Descripción general

Descripción

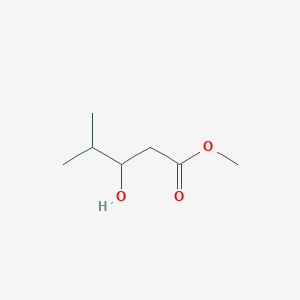

Methyl 3-hydroxy-4-methylpentanoate (CAS: 65596-31-8) is a branched-chain methyl ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. Its structure features a hydroxyl group at the C3 position and a methyl group at C4, forming a chiral center (Figure 1). Key properties include:

- Density: ~1.0 g/cm³

- Boiling Point: 215.7 ± 13.0 °C (at 760 mmHg)

- LogP: 0.33

- Storage: Recommended at +4°C

- Hazards: Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

It is commercially available in purities ranging from 91% to 95%, though some suppliers have discontinued production . The compound exists in enantiomeric forms:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst. Another method includes the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed.

Major Products Formed:

Oxidation: Formation of 3-keto-4-methylpentanoic acid.

Reduction: Formation of 3-hydroxy-4-methylpentanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Building Block : Methyl 3-hydroxy-4-methylpentanoate serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for asymmetric synthesis, which is crucial in creating enantiomerically pure compounds used in pharmaceuticals.

Biology

- Biomarker Research : The compound is studied for its role in metabolic pathways, particularly those involving branched-chain amino acids like valine and isoleucine. Elevated levels of related compounds have been noted in metabolic disorders such as maple syrup urine disease, indicating its relevance in clinical biochemistry .

Medicine

- Therapeutic Potential : Ongoing research investigates the potential therapeutic effects of this compound in treating metabolic disorders and its role as a precursor for drug development. Preliminary studies suggest it may influence lipid metabolism and exhibit anti-inflammatory properties by modulating prostaglandin synthesis .

Industry

- Specialty Chemicals Production : The compound finds applications in producing specialty chemicals and materials. Its versatility allows it to be utilized in various chemical manufacturing processes, including the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anti-tumor Efficacy

A study evaluated the anti-tumor efficacy of this compound derivatives against various cancer cell lines (MV4-11 and MOLM-13). Results indicated significant cytotoxic effects, suggesting potential applications in cancer treatment .

Case Study 2: Metabolic Pathway Analysis

Research on the interactions of this compound with enzymes involved in amino acid metabolism highlighted its role in regulating branched-chain amino acid degradation pathways. This study underscores its importance in metabolic disorder research .

Mecanismo De Acción

The mechanism of action of methyl 3-hydroxy-4-methylpentanoate involves its interaction with various molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The specific pathways and molecular targets depend on the context of its use, such as in drug development or biochemical research .

Comparación Con Compuestos Similares

Ethyl Ester Analog: (S)-Ethyl 3-Hydroxy-4-methylpentanoate

Key Differences :

- Ester Group : Ethyl substituent instead of methyl (CAS: 95614-85-0) .

- Molecular Weight : Higher due to the ethyl group (estimated ~160 g/mol).

- Applications : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, influencing their use in fragrances or pharmaceuticals.

Enantiomeric Forms

For example:

- Chiral Synthesis : Enantiomers are critical in asymmetric catalysis or drug development, where stereochemistry affects efficacy .

Structurally Complex Esters from Plant Resins

Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are diterpene-derived methyl esters with larger, fused-ring systems. Key contrasts include:

- Molecular Complexity : Higher molecular weights (e.g., ~316 g/mol for sandaracopimaric acid methyl ester).

- Functionality: These esters often serve as biomarkers in plant resins, unlike Methyl 3-hydroxy-4-methylpentanoate, which lacks aromatic or polycyclic features .

Methyl 3-(3-Hydroxy-4-Methoxyphenyl)propanoate

This compound (CAS: 129150-61-4) features a phenolic ring and methoxy group, distinguishing it significantly:

- Structure : Aromatic ring with hydroxyl and methoxy substituents.

- Applications: Likely used in flavorings or pharmaceuticals due to its phenolic moiety, contrasting with the aliphatic nature of this compound .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|---|

| This compound | 65596-31-8 | C₇H₁₄O₃ | 146.18 | 1.0 | 215.7 ± 13.0 | 0.33 |

| (3R)-enantiomer | 76835-65-9 | C₇H₁₄O₃ | 146.18 | 1.0 | 215.7 ± 13.0 | 0.33 |

| (3S)-enantiomer | 110097-32-0 | C₇H₁₄O₃ | 146.18 | 1.0 | 215.7 ± 13.0 | 0.33 |

| Sandaracopimaric acid methyl ester | Not provided | C₂₁H₃₂O₂ | ~316.5 | N/A | N/A | N/A |

Actividad Biológica

Methyl 3-hydroxy-4-methylpentanoate (also known as Methyl 2-hydroxy-3-methylvalerate) is an organic compound derived from the metabolism of L-isoleucine. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₄O₃

- Molar Mass : Approximately 142.18 g/mol

- Appearance : Colorless liquid with a sweet aroma

The compound is a methyl ester of a branched-chain hydroxy acid, which may influence its biological interactions and metabolic pathways.

Metabolic Pathways

This compound is primarily involved in the metabolism of L-isoleucine. It is generated through the reduction of 2-keto-3-methylvaleric acid, a key intermediate in branched-chain amino acid metabolism. Elevated levels of this compound can be found in patients with maple syrup urine disease (MSUD), a genetic disorder that affects amino acid metabolism, leading to neurological dysfunction and other health issues .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of methyl esters similar to this compound. For example, a series of synthesized compounds based on structural modifications of related esters demonstrated significant inhibitory actions against cancer cell lines such as HCT-116 and HeLa cells. These studies reported IC50 values indicating effective concentrations for inhibiting cell growth .

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | HeLa |

| This compound (predicted) | 11 | HCT-116 |

These findings suggest that methyl esters can exhibit potent anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Maple Syrup Urine Disease (MSUD) : Elevated levels of this compound are observed in patients with MSUD, highlighting its role as a biomarker for metabolic disorders. The accumulation of this compound correlates with severe neurological symptoms, emphasizing the importance of monitoring its levels in affected individuals .

- Anticancer Research : In a study examining various methyl esters, including those structurally related to this compound, researchers found that certain derivatives exhibited remarkable antiproliferative activity against cancer cell lines. These findings support further exploration into the therapeutic potential of such compounds in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-hydroxy-4-methylpentanoate in laboratory settings?

this compound can be synthesized via β-keto ester intermediates or stepwise esterification. A common approach involves:

- Step 1 : Condensation of methyl bromoacetate with a suitable nitrile (e.g., propionitrile) to form β-keto esters .

- Step 2 : Selective reduction or hydroxylation to introduce the hydroxy group at the 3-position.

- Critical parameters : Catalyst choice (e.g., acidic or basic conditions), temperature control (60–80°C), and inert atmosphere to prevent oxidation.

- Yield optimization : Adjust stoichiometry of reagents and monitor reaction progress via TLC or GC-MS.

Table 1 : Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Key Reference |

|---|---|---|---|

| β-Keto ester pathway | Methyl bromoacetate, propionitrile | 65–75 | |

| Hydroxylation | NaBH4, H2O/THF | 50–60 | Adapted from β-keto ester protocols |

Q. How should this compound be stored to ensure stability?

- Storage conditions : Store at +4°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling : Use desiccants (e.g., silica gel) to minimize moisture exposure. Avoid prolonged room-temperature exposure during experiments.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.6–3.8 ppm (methoxy), δ 4.1–4.3 ppm (hydroxy proton, exchangeable).

- ¹³C NMR : Carbonyl signal at ~170–175 ppm, hydroxy-bearing carbon at ~70 ppm.

Q. What safety precautions are essential when handling this compound?

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the purity of synthesized this compound?

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).

- Melting point : Compare observed values with literature data (if crystalline).

- Elemental analysis : Validate C, H, and O percentages against theoretical values .

Advanced Research Questions

Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

- Methodological approach :

Replicate experiments under controlled variables (e.g., catalyst type, temperature).

Use design of experiments (DoE) to identify critical factors (e.g., interaction between solvent polarity and reaction time).

Validate results through peer-lab collaboration to rule out instrumentation bias .

- Case study : Discrepancies in hydroxylation efficiency (~20% variation) may arise from trace moisture in reagents; use anhydrous solvents and molecular sieves .

Q. What advanced strategies optimize the enantiomeric purity of this compound for chiral studies?

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINOL-derived catalysts) to induce stereoselectivity.

- Chromatographic resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H).

- Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) to separate enantiomers .

Q. How do structural modifications (e.g., methyl group position) impact the compound’s physicochemical properties?

- Computational modeling : Density Functional Theory (DFT) to compare energy minima of 3-hydroxy-4-methyl vs. 3-hydroxy-2-methyl isomers.

- Experimental validation : Measure logP (octanol-water partition coefficient) and solubility profiles to correlate structure with bioavailability .

Q. What methodologies detect and quantify trace impurities in this compound?

- LC-MS/MS : MRM (multiple reaction monitoring) mode for sensitive detection of degradation products (e.g., 4-methylpentanoic acid).

- NMR spiking : Add authentic standards of suspected impurities to identify unknown peaks .

Q. How can researchers design robust stability studies for this compound under varying pH and temperature conditions?

Propiedades

IUPAC Name |

methyl 3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUDWDUEXPJHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336984 | |

| Record name | Methyl 3-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65596-31-8 | |

| Record name | Methyl 3-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.